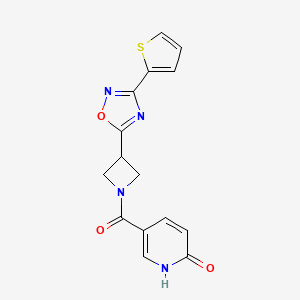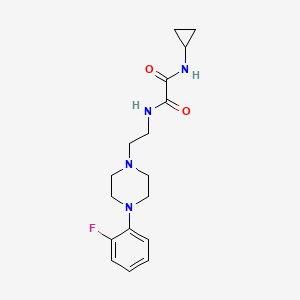![molecular formula C19H14Cl2N2O3S2 B2563081 N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 954016-07-0](/img/structure/B2563081.png)
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C19H14Cl2N2O3S2 and its molecular weight is 453.35. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research by Yurttaş, Tay, and Demirayak (2015) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" focused on the synthesis and antitumor activity evaluation of new benzothiazole derivatives, including compounds similar to the one . These compounds were tested against various human tumor cell lines, showing significant anticancer activity against some cancer types (Yurttaş, Tay, & Demirayak, 2015).
Anticonvulsant Evaluation
Nath et al. (2021) in the "Journal of Molecular Structure" examined indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide for anticonvulsant activities. They reported that specific compounds showed significant anticonvulsant activity, highlighting the potential of benzothiazole derivatives in treating seizure disorders (Nath et al., 2021).
Antibacterial Activity
A study by Rezki (2016) in "Molecules" explored the antibacterial activity of benzothiazole nucleus derivatives. They synthesized various compounds and tested them against different bacterial strains, finding that most compounds displayed promising antimicrobial activities (Rezki, 2016).
Analgesic Activity
Research in the "Journal of Enzyme Inhibition and Medicinal Chemistry" by Kaplancıklı et al. (2012) investigated the potential analgesic activities of acetamide derivatives, including benzothiazole derivatives. They found that these compounds caused a significant decrease in pain responses in tested models (Kaplancıklı et al., 2012).
Anti-Inflammatory and Antioxidant Properties
Koppireddi et al. (2013) in the "European Journal of Medicinal Chemistry" synthesized a series of acetamide derivatives and evaluated them for anti-inflammatory and antioxidant activities. They found that specific compounds exhibited both antioxidant and anti-inflammatory activities, suggesting a potential therapeutic use (Koppireddi et al., 2013).
Urease Inhibition and Biological Activities
A study by Gull et al. (2016) in "Molecules" on benzothiazole derivatives revealed significant activity in urease inhibition and various biological activities, including antioxidant, antibacterial, and hemolytic activities (Gull et al., 2016).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[2-[(2,4-dichlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S2/c20-12-2-1-11(15(21)5-12)8-27-19-23-14(9-28-19)7-18(24)22-13-3-4-16-17(6-13)26-10-25-16/h1-6,9H,7-8,10H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQQJRYDWABOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)SCC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

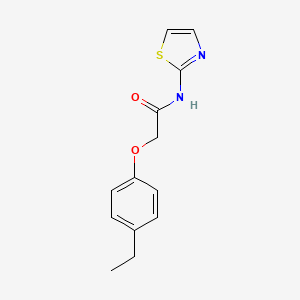
![2,5-Dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2563002.png)
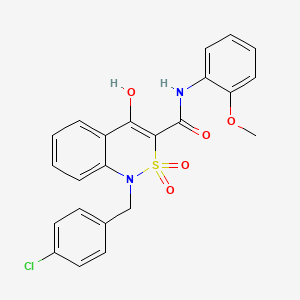
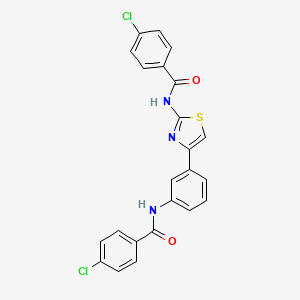


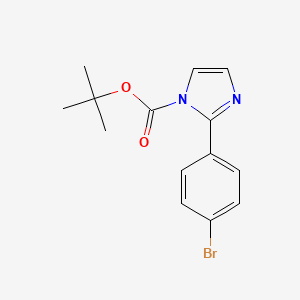
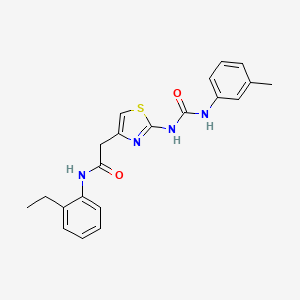

![3-(4-Nitrophenyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2563017.png)
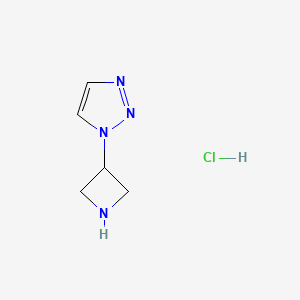
![2-[2-[Cyano(ethyl)amino]ethyl-methylamino]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2563019.png)
